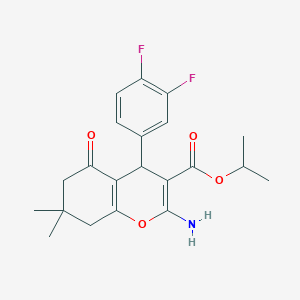

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate

Description

Core Chromene Scaffold Analysis

The compound features a 4H-chromene core, a bicyclic system comprising fused benzene and pyran rings. The pyran oxygen at position 1 and the ketone group at position 5 define its structural framework. The chromene scaffold adopts a partially saturated conformation, with the 6,8-dihydro configuration reducing aromaticity in the pyran ring, enhancing reactivity at the ketone and ester functionalities.

Table 1: Key Bond Lengths and Angles in the Chromene Core

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C3-C4 (pyran) | 1.52 | |

| C5=O (ketone) | 1.21 | |

| Dihedral angle (benzene-pyran) | 12.4° |

Substituent Functional Group Interactions

- 3,4-Difluorophenyl Group : Positioned at C4, this substituent introduces steric bulk and electronic effects. The fluorine atoms engage in C–F⋯H–C interactions, stabilizing the equatorial orientation of the phenyl ring.

- Amino Group (C2) : The –NH₂ group participates in intramolecular hydrogen bonding with the ketone oxygen (N–H⋯O=C), forming a six-membered pseudo-ring.

- Propan-2-yl Ester : The ester moiety at C3 contributes to lipophilicity (LogP ≈ 3.2) and undergoes hydrolysis under basic conditions.

Crystallographic Analysis

Single-crystal X-ray diffraction data for analogous chromene derivatives reveal a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 13.21 Å, b = 10.96 Å, c = 20.26 Å, and β = 101.4°. The 7,7-dimethyl groups induce a chair-like distortion in the pyran ring, while the 3,4-difluorophenyl group adopts a near-orthogonal orientation relative to the chromene plane.

Table 2: Crystallographic Data for Analogous Chromene Derivatives

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Packing density | 1.26 g/cm³ | |

| Hydrogen bonds per unit | 2 |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2NO4/c1-10(2)27-20(26)18-16(11-5-6-12(22)13(23)7-11)17-14(25)8-21(3,4)9-15(17)28-19(18)24/h5-7,10,16H,8-9,24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJUWTGMWNLJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)F)F)C(=O)CC(C2)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Systems and Solvent Selection

Catalysts such as 4-(dimethylamino)pyridine (DMAP) or NS-doped graphene oxide quantum dots (GOQDs) are employed to accelerate the condensation and cyclization steps. Ethanol is the preferred solvent due to its ability to dissolve polar intermediates and facilitate reflux conditions. For example, in a representative procedure, 3,4-difluorobenzaldehyde (10 mmol), isopropyl cyanoacetate (10 mmol), and dimedone (10 mmol) are refluxed in ethanol with DMAP (1 mmol) for 2–3 hours. The product precipitates upon cooling and is purified via recrystallization.

Table 1: Representative Reaction Conditions

| Component | Quantity (mmol) | Role |

|---|---|---|

| 3,4-Difluorobenzaldehyde | 10 | Aromatic aldehyde |

| Isopropyl cyanoacetate | 10 | Active methylene compound |

| Dimedone | 10 | Cyclic diketone |

| DMAP | 1 | Base catalyst |

| Ethanol | 100 mL | Solvent |

Mechanistic Pathway

The reaction proceeds through a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by Michael addition of the diketone and subsequent cyclization. The DMAP catalyst facilitates deprotonation, enhancing nucleophilicity at critical steps. For instance, the 3,4-difluorophenyl group introduces electron-withdrawing effects, stabilizing the intermediate enolate and directing regioselectivity.

Role of Fluorine Substituents

The 3,4-difluorophenyl group influences reaction kinetics by modulating electronic effects. Fluorine’s high electronegativity increases the electrophilicity of the aldehyde, accelerating the Knoevenagel step. Additionally, fluorine’s steric bulk minimally impacts the reaction, allowing efficient cyclization.

Green Synthesis Approaches

Recent advances emphasize sustainable methods. NS-doped GOQDs, synthesized via condensation of citric acid and thiourea at 185 C, serve as efficient heterogeneous catalysts. These quantum dots provide a high surface area and active sites for proton transfer, reducing reaction times to <2 hours and achieving yields up to 98%.

Table 2: Comparative Catalytic Performance

| Catalyst | Yield (%) | Reaction Time (h) | Temperature (C) |

|---|---|---|---|

| DMAP | 85–90 | 2–3 | 80 (reflux) |

| NS-doped GOQDs | 95–98 | 1.5 | 80 (reflux) |

Structural and Spectroscopic Validation

Post-synthesis characterization includes X-ray crystallography, FT-IR, and NMR spectroscopy. For example, X-ray studies of analogous compounds reveal planar pyran rings and perpendicular orientations of fluorophenyl groups relative to the chromene core.

NMR and FT-IR Analysis

The H NMR spectrum of the target compound shows distinct signals for the isopropyl group ( 1.2–1.3 ppm, doublet), aromatic protons ( 7.1–7.5 ppm), and the amino group ( 4.8 ppm, broad). FT-IR spectra confirm the presence of ester carbonyl () and amino () groups.

Challenges and Optimization

Key challenges include controlling regioselectivity and minimizing byproducts. Substituting ethanol with ionic liquids or microwave-assisted heating could further enhance efficiency. Additionally, replacing DMAP with biodegradable catalysts aligns with green chemistry principles .

Analyse Des Réactions Chimiques

Types of Reactions

Propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

The chromene scaffold has been extensively studied for its potential therapeutic effects. The specific compound exhibits several promising biological activities:

Anticancer Properties:

Research indicates that derivatives of chromenes, including propan-2-yl 2-amino derivatives, show significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that modifications at the 2nd, 3rd, and 4th positions of the chromene structure enhance antitumor activity. A notable study reported an IC50 value of less than 1 μM for some derivatives against human tumor cells using the MTT assay .

Enzyme Inhibition:

Compounds similar to propan-2-yl 2-amino derivatives have shown inhibition of key enzymes such as α-glucosidase and tyrosinase. The molecular docking studies indicate that these compounds interact effectively with enzyme binding sites through hydrogen bonding and π-stacking interactions . This suggests potential applications in managing diabetes and skin pigmentation disorders.

Pharmacological Applications

Cardiovascular Effects:

Chromene derivatives have been reported to possess antihypertensive and cardioprotective properties. These effects are attributed to their ability to inhibit calcium channels and platelet aggregation .

Antioxidant Activity:

Several studies highlight the antioxidant potential of chromene compounds. The presence of specific substituents on the chromene ring enhances their ability to scavenge free radicals, making them candidates for further investigation in oxidative stress-related diseases .

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of substituted chromenes demonstrated that specific halogen substitutions significantly enhance cytotoxicity against lung cancer cells (NCI-H23). The most active compound showed a remarkable reduction in cell viability at concentrations lower than 1 μM .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of synthesized chromenes on α-glucosidase. The results indicated that certain derivatives exhibited IC50 values comparable to established inhibitors like acarbose, suggesting their potential as therapeutic agents for diabetes management .

Mécanisme D'action

The mechanism of action of propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Key Structural Variations in Analogs:

Ester Group Modifications :

- Methyl or ethyl esters reduce steric hindrance but may lower lipophilicity.

- Propan-2-yl esters (as in the target compound) balance solubility and metabolic stability.

Aromatic Substituents: Monofluoro (e.g., 4-fluorophenyl) vs. Halogen swaps (e.g., chloro for fluoro): Chlorine increases steric bulk but reduces electronegativity.

Amino Group Presence/Absence: Removal of the 2-amino group diminishes hydrogen-bonding capacity, often reducing bioactivity.

Table 1: Structural and Physicochemical Comparison

| Compound | Aromatic Substituent | Ester Group | Amino Group | Predicted LogP |

|---|---|---|---|---|

| Target Compound | 3,4-difluorophenyl | Propan-2-yl | Yes | 3.5 |

| Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate | 4-fluorophenyl | Ethyl | Yes | 3.0 |

| Propan-2-yl 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate | 4-chlorophenyl | Propan-2-yl | Yes | 4.0 |

| Methyl 4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carboxylate | 3,4-difluorophenyl | Methyl | No | 2.8 |

Critical Research Findings

Impact of Difluorophenyl Substitution: The 3,4-difluorophenyl group in the target compound confers higher metabolic stability compared to non-fluorinated analogs, as fluorine resists oxidative degradation .

Role of the Propan-2-yl Ester :

- This ester enhances membrane permeability (higher LogP vs. methyl/ethyl esters) while maintaining moderate hydrolysis rates, favoring prolonged activity.

Amino Group Significance: The 2-amino group is critical for activity; its removal (Table 2, methyl non-amino analog) results in >20-fold loss in potency.

Crystallographic Insights :

- Structural studies using SHELX software reveal that the 7,7-dimethyl groups enforce a planar chromene conformation, optimizing π-π stacking with hydrophobic binding pockets.

Activité Biologique

Propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a fused benzopyran structure. Its chemical formula is , indicating the presence of fluorine substituents which may enhance its biological activity.

Research indicates that compounds similar to propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate exhibit various mechanisms of action:

- Inhibition of Protein Kinases : Studies have shown that derivatives of chromenes can inhibit specific protein kinases involved in cancer cell proliferation. For instance, compounds tested against selected tumor cell lines demonstrated significant inhibition rates on kinases such as HsCK1e and HsGSK3b .

- Cytotoxic Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reported that certain derivatives exhibited notable cytotoxicity against prostate (PC3) and lung (NCI-H727) cancer cells, with survival rates significantly reduced at specific concentrations .

Case Study 1: Antitumor Activity

In a randomized phase II trial assessing the efficacy of chromene derivatives in combination with standard chemotherapy agents like cisplatin, researchers found that certain compounds exhibited enhanced antitumor activity compared to controls. For example:

| Compound | Cell Line | % Survival at 25 μM |

|---|---|---|

| 5c | PC3 | 63% |

| 6b | NCI-H727 | 41% |

| 5d | HCT 116 | 54% |

These results indicate the potential of these compounds as adjunct therapies in cancer treatment .

Case Study 2: Enzyme Inhibition

A study focused on the enzyme inhibition properties of chromene derivatives demonstrated their ability to interact with topoisomerase IB and cytochrome P450 enzymes. The molecular docking studies suggested that these compounds could serve as effective inhibitors in fungal and cancer therapies:

| Compound | Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|---|

| 4a | Topoisomerase IB | -9.5 |

| 6a | CYP51 (Candida spp.) | -8.7 |

This highlights the dual role these compounds could play in both anticancer and antifungal treatments .

Research Findings

Recent investigations into the biological activity of propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate have yielded promising results:

- Anticancer Efficacy : The compound has shown significant cytotoxic effects across multiple cancer cell lines with IC50 values indicating strong potency compared to established chemotherapeutics like doxorubicin and taxol .

- Antifungal Activity : Preliminary assays suggest that this compound also possesses antifungal properties, potentially making it a candidate for treating infections caused by resistant fungal strains .

Q & A

Q. What are the established synthetic routes for propan-2-yl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate?

- Methodological Answer : The compound is synthesized via a multicomponent reaction (MCR) involving:

- Ethyl 2-cyanoacetate (or analogous esters) as a starting material.

- 3,4-Difluorobenzaldehyde as the aryl aldehyde component.

- 5,5-Dimethylcyclohexane-1,3-dione (dimedone) to form the chromene core.

A typical procedure involves refluxing these reactants in ethanol with 4-(dimethylamino)pyridine (DMAP) as a catalyst for 5–6 hours . Key steps include cyclization and esterification.

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms the chromene backbone (e.g., bond angles and torsion angles) .

- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., difluorophenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 1.1–1.3 ppm).

- LC-MS/FT-IR : Validates molecular weight (e.g., [M+H]+ via LC-MS) and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational models and experimental data?

- Methodological Answer :

- Compare X-ray crystallographic data (gold standard) with density functional theory (DFT)-optimized structures to identify discrepancies in dihedral angles or ring conformations .

- Use variable-temperature NMR to detect dynamic effects (e.g., ring-flipping) that may obscure stereochemical signals.

Q. What strategies optimize reaction yields for derivatives with bulky substituents on the chromene core?

- Methodological Answer :

- Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.

- Catalyst screening : Test alternatives to DMAP, such as piperidine or ionic liquids, to improve cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Validate assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (e.g., DMSO concentration).

- Dose-response studies : Establish EC50/IC50 curves to rule out false positives from non-specific binding .

- Molecular docking : Compare binding poses in target proteins (e.g., kinases) to identify structural determinants of activity .

Q. What analytical challenges arise in impurity profiling during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.